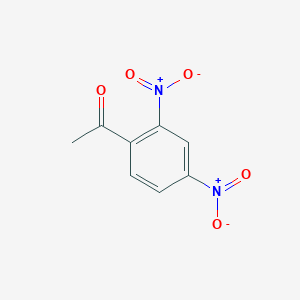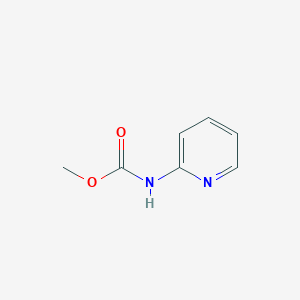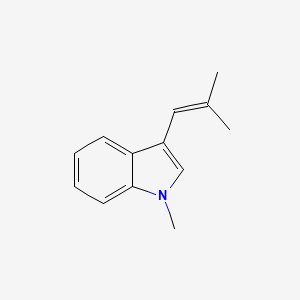
ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE
Descripción general
Descripción
ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE: is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired quinoline derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions: ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Biology: The compound has shown potential as an antiproliferative agent against certain cancer cell lines. Studies have demonstrated its ability to inhibit the growth of tumor cells, making it a promising candidate for anticancer drug development .
Medicine: Due to its structural similarity to other bioactive quinoline derivatives, this compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for producing colorants with high stability and intensity .
Mecanismo De Acción
The mechanism of action of ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. Additionally, it can modulate signaling pathways related to inflammation and microbial infection, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Quinoline-2,4-dione: Known for its antimicrobial and anticancer properties.
Tetrahydroquinoline: Used in the synthesis of various pharmaceuticals.
Ethyl acetoacetate: A versatile intermediate in organic synthesis.
Uniqueness: ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE stands out due to its unique combination of a quinoline core with an ethyl acetate group. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .
Propiedades
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h4,6,8,10H,2-3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKVVIFCNGXJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740195 | |
| Record name | Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62741-61-1 | |
| Record name | Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















